molecular formula C5H11NO2 B12395208 L-Valine-15N,d8

L-Valine-15N,d8

Cat. No.: B12395208
M. Wt: 126.19 g/mol
InChI Key: KZSNJWFQEVHDMF-KTAIWZGFSA-N
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Description

L-Valine-15N,d8 is a labeled analogue of L-Valine, an essential branched-chain amino acid. This compound is isotopically labeled with deuterium (d8) and nitrogen-15 (15N), making it a valuable tool in various scientific research applications. L-Valine itself is crucial for protein synthesis, muscle growth, and tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine-15N,d8 involves the incorporation of deuterium and nitrogen-15 into the L-Valine molecule. This can be achieved through several synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes:

Chemical Reactions Analysis

Types of Reactions

L-Valine-15N,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo compounds, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

L-Valine-15N,d8 has a wide range of scientific research applications, including:

Mechanism of Action

L-Valine-15N,d8 exerts its effects by participating in protein synthesis and metabolic pathways. The deuterium and nitrogen-15 labels allow researchers to track the compound’s incorporation into proteins and other biomolecules. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    L-Valine-13C5,15N: Another isotopically labeled analogue of L-Valine, labeled with carbon-13 and nitrogen-15.

    L-Valine-d8: Labeled with deuterium only.

    L-Valine-15N: Labeled with nitrogen-15 only

Uniqueness

L-Valine-15N,d8 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

126.19 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1

InChI Key

KZSNJWFQEVHDMF-KTAIWZGFSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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